molecular formula C6H14N2O2 B3023843 2-amino-N-hydroxyhexanamide CAS No. 69749-17-3

2-amino-N-hydroxyhexanamide

Cat. No.: B3023843
CAS No.: 69749-17-3
M. Wt: 146.19 g/mol
InChI Key: NCFFBULFDXALJQ-UHFFFAOYSA-N
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Description

2-amino-N-hydroxyhexanamide is a specialized organic compound that functions as a versatile chelating agent in biochemical and inorganic chemistry research. This molecule is of significant interest in studies of complex-formation equilibria with bivalent metal ions. Potentiometric studies have determined that this compound forms stable, mononuclear complexes with cobalt(II), nickel(II), and copper(II) ions in aqueous solution . The ligand is known to bind metals through the nitrogen atom of its α-amino group and the deprotonated N-hydroxy (NHO–) group, creating a coordinated chelate structure . With copper(II) ions, it can also form polynuclear species in addition to the standard mononuclear complexes . The formation constants (log β) for its major complexes have been characterized, providing researchers with critical data for experimental design . This compound is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-hydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-3-4-5(7)6(9)8-10/h5,10H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFFBULFDXALJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400031
Record name Hexanamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138195-08-1
Record name Hexanamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Hydroxamic Acid Derivatives in Academic Inquiry

Hydroxamic acid derivatives are organic compounds characterized by the functional group R-C(=O)N(R')OH. Their significance in academic and industrial research stems primarily from their potent metal-chelating properties. The hydroxamic acid moiety can form stable complexes with various metal ions, most notably zinc (Zn(II)) and iron (Fe(III)). tandfonline.com This ability to bind metals is central to their biological activities and applications.

In medicinal chemistry, hydroxamic acid derivatives are extensively investigated as inhibitors of metalloenzymes. tandfonline.com A prominent example is their application as histone deacetylase (HDAC) inhibitors. HDACs are zinc-dependent enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. tandfonline.com Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat, Belinostat, and Panobinostat, have been approved for treating various cancers.

Beyond cancer, the therapeutic potential of hydroxamic acid derivatives has been explored for a range of conditions, including hypertension, inflammation, arthritis, and infectious diseases. oup.com Their mechanism of action in these contexts is often linked to the inhibition of other metalloenzymes like matrix metalloproteinases (MMPs) and leukotriene A4 hydrolase. oup.com The diverse biological activities of this class of compounds underscore their importance in ongoing chemical research.

Scope of Research on 2 Amino N Hydroxyhexanamide and Its Structural Analogs

Direct Synthesis Approaches for this compound

The direct synthesis of this compound involves the formation of the hydroxamic acid functional group from a suitable precursor, typically a carboxylic acid or its derivative.

Methods Involving Hexanoic Acid Precursors

The most conventional and intuitive pathway to synthesizing hydroxamic acids (HAs) begins with carboxylic acids or their activated forms, such as esters or acyl chlorides. acs.org This process involves a nucleophilic acyl substitution reaction with hydroxylamine (B1172632). acs.org The higher nucleophilicity of the nitrogen atom in hydroxylamine, combined with the greater stability of the resulting amide bond compared to an ester, drives the reaction almost exclusively toward the formation of the hydroxamic acid. acs.org

While direct synthesis of this compound is not extensively detailed, the synthesis of its isomer, 6-amino-N-hydroxyhexanamide, provides a relevant example. This compound can be synthesized from caprolactam. chemsrc.com The process involves reacting caprolactam with a hydroxylamine solution, which is prepared by treating hydroxylamine hydrochloride with sodium hydroxide (B78521) in water at low temperatures. mdpi.comresearchgate.net The subsequent reaction with caprolactam at an elevated temperature yields the 6-amino-N-hydroxyhexanamide product. mdpi.comresearchgate.net

General methods for converting carboxylic acids to hydroxamic acids often require an activation step. ucl.ac.uk Coupling agents commonly used in peptide synthesis, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), can facilitate this transformation. organic-chemistry.orgnih.gov For instance, O-benzylhydroxylamine can be coupled with carboxylic acids using CDI, followed by hydrogenolysis of the benzyl (B1604629) protecting group to yield the final hydroxamic acid. nih.gov

Amidation Reactions in the Synthesis of Hydroxamic Acid Moieties

The formation of the N-hydroxyamide (hydroxamic acid) group is a critical step in the synthesis of these compounds. A variety of amidation reactions are employed to achieve this transformation, often involving the coupling of a carboxylic acid derivative with hydroxylamine or a protected form like O-benzylhydroxylamine. nih.gov

Several activating agents can be used to facilitate the coupling between a carboxylic acid and hydroxylamine in a one-pot reaction. nih.gov These include:

Ethyl Chloroformate: Used to activate a carboxylic acid under neutral pH conditions, leading to high yields of the corresponding hydroxamic acid. eurjchem.com

Cyanuric Chloride (CC): This reagent has been used to activate carboxylic acids for subsequent reaction with hydroxylamine. nih.gov

1,1'-Carbonyldiimidazole (CDI): CDI is a common coupling agent for this transformation. nih.gov

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY): This compound promotes the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride, preventing racemization and being compatible with common protecting groups. organic-chemistry.org

The reaction of esters with hydroxylamine can also produce hydroxamic acids, typically under basic conditions (pH > 10) and sometimes with microwave activation to achieve good yields and purity without loss of stereochemical integrity. organic-chemistry.orgeurjchem.com Direct reaction of hydroxylamine with acyl chlorides is another common method. nih.gov

Synthesis of N-Hydroxyhexanamide-Containing Derivatives and Congeners

The N-hydroxyhexanamide scaffold is a valuable component in the synthesis of more complex molecules, including various derivatives, hybrid compounds, and functionalized polymers.

Amino-Substituted N-hydroxyhexanamide Derivatives as Building Blocks

Amino-substituted N-hydroxyhexanamides serve as versatile building blocks for constructing larger molecules. Specifically, 6-amino-N-hydroxyhexanamide has been utilized in coupling reactions to synthesize novel compounds. rsc.org For example, it can be coupled with tetrahydro-β-carboline (THβC) carboxylic acids using HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent to form amide-linked derivatives. rsc.org Similarly, it has been used as a linker to connect a benzothiazole (B30560) moiety with the hydroxamic acid functional group, creating new hybrid molecules. f1000research.comhilarispublisher.com The synthesis of these building blocks themselves, such as 6-amino-N-hydroxyhexanamide, can be achieved from precursors like caprolactam. mdpi.comresearchgate.net

Hybrid Molecules Incorporating N-hydroxyhexanamide Scaffolds

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a strategy used to develop new chemical entities. f1000research.commdpi.com The N-hydroxyhexanamide moiety has been incorporated into numerous hybrid molecules. The general synthetic approach often involves preparing a carboxylic acid-containing intermediate, which is then coupled with hydroxylamine or a protected version thereof to form the final hydroxamic acid. scielo.org.mx

Examples of such hybrid molecules include:

Pyrrolo[3,4-c]pyrrole (B14788784) Hybrids: A series of compounds were synthesized where a pyrrolo[3,4-c]pyrrole core was linked to a hydroxamic acid via linkers of varying lengths, including a hexanamide (B146200) linker. The synthesis involved coupling the corresponding carboxylic acid with hydroxylamine hydrochloride using carbonyldiimidazole (CDI) in THF. scielo.org.mx

Arctigenin (B1665602) Derivatives: A derivative of the natural product arctigenin was synthesized to include an N-hydroxyhexanamide group. rsc.org

Quinazolin-4-one Hybrids: Dual-target inhibitors have been designed by linking a quinazolin-4-one structure to an N-hydroxyhexanamide moiety. nih.gov

Tetrahydro-β-carboline (THβC) Hybrids: THβC derivatives were coupled with 6-amino-N-hydroxyhexanamide to produce new hybrid structures. rsc.org

Benzothiazole Hybrids: Benzothiazole has been cross-linked with hydroxamic acid via a 6-aminohexanoic acid linker to form hybrid molecules. The synthesis involved creating an amide bond between the benzothiazole-linker conjugate and hydroxylamine. f1000research.comhilarispublisher.com

Table 1: Examples of Synthesized Hybrid Molecules Containing an N-hydroxyhexanamide Scaffold

Hybrid ScaffoldSpecific Compound NameSynthetic Approach HighlightReference
Pyrrolo[3,4-c]pyrrole6-(1,3-Dioxo)-4-phenyl-6-(trifluoromethyl)-3,5-dihydropyrrolo[3,4-c]pyrrol-2(1H)-yl-N-hydroxyhexanamideCoupling of the corresponding carboxylic acid with hydroxylamine hydrochloride using carbonyldiimidazole (CDI). scielo.org.mx
Arctigenin6-(4-(((3R,4R)-4-(3,4-Dimethoxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)-2-methoxyphenoxy)-N-hydroxyhexanamideReaction of a methyl ester precursor with hydroxylamine hydrochloride under basic conditions. rsc.org
Quinazolin-4-one(S)-6-(2-(1-((9H-purin-6-yl)amino)propyl)quinazolin-4-yl)-N-hydroxyhexanamideConversion of a terminal ester group in a complex quinazoline (B50416) intermediate to a hydroxamic acid. nih.gov
Benzothiazole6-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxyhexanamideCovalent linking of a benzothiazole-carboxylate with 6-aminohexanoic acid, followed by reaction with hydroxylamine. f1000research.com
Tetrahydro-β-carboline(1R,3S)-N-(6-(Hydroxyamino)-6-oxohexyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamideHydrolysis of a THβC ester followed by coupling with 6-amino-N-hydroxyhexanamide and subsequent treatment with aqueous hydroxylamine. rsc.org

Polymeric Resins Modified with N-hydroxyhexanamide Units

The chelating properties of the hydroxamic acid group have led to the development of polymeric resins modified with N-hydroxyhexanamide units for applications such as heavy metal ion removal. mdpi.comresearchgate.net A general strategy involves grafting a functionalized N-hydroxyhexanamide, such as 6-amino-N-hydroxyhexanamide (6-AHHA), onto a pre-existing polymer backbone. mdpi.comresearchgate.net

Two notable examples are:

D851-6-AHHA Resin: A novel chelating resin was synthesized by grafting 6-amino-N-hydroxyhexanamide onto the iminodiacetic acid groups of a macroporous styrenic chelating resin (D851). mdpi.comresearchgate.net The synthesis involved preparing the 6-AHHA ligand from caprolactam and hydroxylamine, followed by reacting the 6-AHHA solution with the D851 resin in a hydrothermal synthesis reactor. mdpi.comresearchgate.net

Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) Resin: This resin was developed through a grafting reaction between 6-amino-N-hydroxyhexanamide and a polyacrylic resin. researchgate.net

These modified resins exhibit a high density of functional groups, including hydroxamic acids, amides, and in some cases, unreacted carboxyl groups, which contribute to their performance in adsorbing metal ions. mdpi.com

Table 2: Polymeric Resins Modified with N-hydroxyhexanamide Units and Their Adsorption Performance

Resin NamePolymer BackboneFunctional UnitTarget IonMaximum Adsorption Capacity (mg·g⁻¹)Reference
PAHHA ResinPolyacrylic Resin6-amino-N-hydroxyhexanamideCu²⁺238.59 researchgate.net
Pb²⁺232.48 researchgate.net
Ni²⁺115.77 researchgate.net
D851-6-AHHA ResinMacroporous Styrenic Resin (D851)6-amino-N-hydroxyhexanamideCr(III)97.84
Pb(II)615.81

Coordination Chemistry and Metal Ion Complexation of 2 Amino N Hydroxyhexanamide

Ligand Characterization and Protonation Equilibria

The behavior of 2-amino-N-hydroxyhexanamide as a ligand is fundamentally governed by its protonation equilibria, which involves the gain or loss of protons at its functional groups.

Potentiometric Determination of Protonation Constants

Potentiometric titration is a key technique used to determine the protonation constants of this compound. These constants, often expressed as log β values, quantify the affinity of the ligand's functional groups for protons. For this compound, two main protonation steps are observed. The first protonation occurs at the amino group, and the second at the hydroxamic acid moiety.

Protonation Constants of this compound
Equilibriumlog β
L + H⁺ ⇌ HL⁺9.172(1)
L + 2H⁺ ⇌ H₂L²⁺16.547(2)

Impact of Functional Groups on Ligand Properties

The chelating properties of this compound are dictated by its two key functional groups: the α-amino group and the hydroxamic acid (-CONHOH) group. The amino group typically has a pKa value around 9-10, while the hydroxamic acid proton has a pKa around 8-9. rsc.org This means that in physiological pH ranges, both groups can be involved in binding metal ions. The coordination generally involves the nitrogen atom of the α-amino group and the deprotonated NHO⁻ group, which can coordinate through either the nitrogen or oxygen atom. The presence of these two groups allows for the formation of stable five-membered chelate rings with metal ions. mdpi.com

Formation of Metal Chelates with Divalent Cations

This compound forms complexes with various divalent metal ions, with the stability and nature of these complexes being dependent on the metal ion .

Complex-Formation Equilibria with Cobalt(II), Nickel(II), and Copper(II)

Potentiometric studies have been instrumental in elucidating the complex-formation equilibria between this compound and Co(II), Ni(II), and Cu(II) ions. rsc.org These studies reveal the formation of various complex species, including mononuclear complexes such as [ML]⁺ and [ML₂], as well as hydroxo and polynuclear species, particularly with copper(II). rsc.org The complexation process is pH-dependent, with different species dominating at different pH values. For instance, with copper(II), complexation can begin in acidic media.

Spectrophotometric Analysis of Metal-Ligand Interactions

Spectrophotometric techniques, such as UV-Vis spectroscopy, provide valuable insights into the coordination sphere of the metal ions and the electronic transitions occurring upon complexation. rsc.org The electronic spectra of the copper(II)-2-amino-N-hydroxyhexanamide chelates have been recorded and analyzed. rsc.org These spectra help in identifying the different complex species formed at various pH levels and can be used to estimate the coordination environment around the metal ion. For example, changes in the absorption spectra can indicate the formation of different complexes and equilibria between them.

Stability Constants and Solution Speciation of Chelates

For Cobalt(II) , the major species formed are [CoL]⁺ and [CoL₂], with log β values of 6.423 and 10.964, respectively. A hydroxo species, [Co(H₋₁)L₂]⁻, is also observed with a log β of 1.77. rsc.org

For Nickel(II) , the complexes [NiL]⁺ and [NiL₂] are formed with log β values of 6.571 and 13.902. A hydroxo complex, [Ni(H₋₁)L₂]⁻, is also present with a log β of 6.17. rsc.org

Copper(II) forms the most stable complexes among the three. The log β values for [CuL]⁺ and [CuL₂] are 10.29 and 19.695, respectively. In addition to a mononuclear hydroxo species, [Cu(H₋₁)L₂]⁻ (log β = 9.877), a dinuclear species, [Cu₂(H₋₁)L₂]²⁺, is also formed with a log β of 20.767. rsc.org

The speciation of these chelates in solution is highly dependent on pH. Distribution diagrams derived from these stability constants can illustrate the percentage of each complex species present as a function of pH, providing a clear picture of the dominant species under different conditions.

Overall Formation Constants (log β) of Metal Chelates with this compound
Metal IonSpecieslog β
Cobalt(II)[CoL]⁺6.423(25)
[CoL₂]10.964(35)
[Co(H₋₁)L₂]⁻1.77(7)
Nickel(II)[NiL]⁺6.571(35)
[NiL₂]13.902(8)
[Ni(H₋₁)L₂]⁻6.17(9)
Copper(II)[CuL]⁺10.29(14)
[CuL₂]19.695(26)
[Cu(H₋₁)L₂]⁻9.877(43)
[Cu₂(H₋₁)L₂]²⁺20.767(18)

Chelation in Environmental Applications

The unique chelating properties of the hydroxamic acid functional group in this compound have been harnessed for environmental remediation, particularly for the removal of toxic heavy metal ions from aqueous solutions. By immobilizing or grafting this compound onto solid supports like polymer resins, highly effective adsorbents can be created. These modified resins exhibit a strong affinity and selectivity for various heavy metal ions, making them promising materials for wastewater treatment.

Adsorption Mechanisms of Heavy Metal Ions by N-hydroxyhexanamide-Modified Resins

The primary mechanism by which N-hydroxyhexanamide-modified resins capture heavy metal ions is through chelation, a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. mdpi.comresearchgate.net This results in the formation of a stable, ring-like structure called a chelate.

In the case of these modified resins, the hydroxamic acid group, -C(=O)NHOH, is the principal active site for metal ion binding. mdpi.comresearchgate.net The nitrogen and oxygen atoms within this functional group possess lone pairs of electrons that they can donate to a metal ion, acting as Lewis bases. mdpi.com This interaction leads to the formation of a highly stable five-membered ring structure with the metal ion. mdpi.comresearchgate.net The stability of this chelate is significantly higher than complexes formed by monodentate ligands like carboxylic acids, by approximately seven orders of magnitude. mdpi.com

Studies on novel chelating resins demonstrate this principle effectively. For instance, a resin synthesized by grafting 6-amino-N-hydroxyhexanamide onto a D851 resin (D851-6-AHHA) showed remarkable adsorption for chromium (Cr(III)) and lead (Pb(II)). mdpi.comresearchgate.netnih.gov Spectroscopic analysis using techniques like Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) confirmed that the -C(=O)NHOH group was instrumental in the adsorption process. mdpi.comresearchgate.net XPS analysis, in particular, showed a shift in the binding energy of the C=N and N-H bonds after adsorption of Cr(III) and Pb(II), indicating a strong chelating interaction between the hydroxamic acid group and the metal ions. mdpi.com

Similarly, a poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin was developed for the effective adsorption of copper (Cu²⁺), lead (Pb²⁺), and nickel (Ni²⁺). researchgate.net This resin possesses multiple active sites, including the primary hydroxamic acid group (–CONHOH) as well as amide (–CONH–) and carboxyl (–COOH) groups. researchgate.net The hydroxamic acid group displayed the highest affinity, forming stable five-membered rings with the heavy metal ions. researchgate.net The presence of these multiple functional groups allows the resin to efficiently chelate and remove various heavy metal ions from water. mdpi.com The porous, mesoporous structure of these resins also provides a large surface area, which facilitates access to the active adsorption sites. mdpi.com

Kinetic and Isotherm Models of Metal Ion Adsorption

To understand the efficiency and dynamics of the adsorption process, experimental data are analyzed using kinetic and isotherm models. Adsorption kinetics describe the rate of solute uptake, while adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. selcuk.edu.tr

Kinetic Models Research on N-hydroxyhexanamide-modified resins has consistently shown that the adsorption process is best described by the pseudo-second-order kinetic model . mdpi.comresearchgate.netresearchgate.net This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. selcuk.edu.tr The adherence of the experimental data to this model for resins like D851-6-AHHA and PAHHA reinforces the understanding that the primary adsorption mechanism is chemical chelation. mdpi.comresearchgate.netresearchgate.net

Isotherm Models The equilibrium data for heavy metal adsorption by these resins have been found to fit the Langmuir isotherm model well. mdpi.comresearchgate.netresearchgate.net The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface and is limited to a monolayer, meaning that once a metal ion occupies a site, no further adsorption can take place at that site. researchgate.net This model's applicability suggests that the adsorption of heavy metal ions onto the N-hydroxyhexanamide-modified resins is a process of monolayer chemisorption. mdpi.comresearchgate.netnih.gov

The maximum adsorption capacities (q_max), derived from the Langmuir model, quantify the maximum amount of a heavy metal that can be adsorbed per unit mass of the resin. These values highlight the high efficiency of these specialized materials.

Table 1: Maximum Adsorption Capacities of N-hydroxyhexanamide-Modified Resins for Various Heavy Metal Ions

ResinTarget Metal IonMaximum Adsorption Capacity (mg/g)Source
D851-6-AHHACr(III)91.50 mdpi.comresearchgate.netnih.gov
D851-6-AHHAPb(II)611.92 mdpi.comresearchgate.netnih.gov
PAHHACu²⁺238.59 researchgate.net
PAHHAPb²⁺232.48 researchgate.net
PAHHANi²⁺115.77 researchgate.net

Table 2: Summary of Adsorption Model Fitting for N-hydroxyhexanamide-Modified Resins

ResinAdsorption ProcessBest Fit Kinetic ModelBest Fit Isotherm ModelImplied MechanismSource
D851-6-AHHAAdsorption of Cr(III) and Pb(II)Pseudo-second-orderLangmuirMonolayer Chemisorption mdpi.comresearchgate.netnih.gov
PAHHAAdsorption of Cu²⁺, Pb²⁺, and Ni²⁺Pseudo-second-orderLangmuirMonolayer Chemisorption researchgate.net

Enzymatic and Biochemical Target Interactions of N Hydroxyhexanamide Compounds

Histone Deacetylase (HDAC) Inhibition by N-Hydroxyhexanamide Derivatives

N-hydroxyhexanamide derivatives are a significant class of compounds that have been extensively studied for their ability to inhibit histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. mdpi.com Their dysregulation is implicated in the development and progression of various cancers, making them an important therapeutic target. rsc.orgnanobioletters.com

Structural Requirements for HDAC Inhibitory Activity

The inhibitory activity of N-hydroxyhexanamide derivatives against HDACs is intrinsically linked to their molecular structure. A well-established pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme's active site. rsc.orgnih.gov

The hydroxamic acid moiety (-CONHOH) is a critical ZBG, effectively chelating the zinc ion in the active site of HDAC enzymes. rsc.orgresearchgate.net The linker, often an aliphatic chain, connects the ZBG to the cap group. The length and composition of this linker are crucial for optimal inhibitory potency and can influence isoform selectivity. nih.govnih.gov For instance, in a series of 1-benzhydryl-piperazine-based hydroxamic acid derivatives, a linker length of five carbons was found to be optimal for selective HDAC6 inhibition. nih.gov Similarly, modifications at the C5 position of the linker in SAHA (suberoylanilide hydroxamic acid) analogs have been shown to alter isoform selectivity, favoring HDAC6 and HDAC8. nih.gov

The cap group, which can be a variety of hydrophobic and aromatic moieties, interacts with the outer rim of the HDAC active site. nih.gov The nature of the cap group significantly impacts the inhibitory activity and selectivity. For example, studies on alkoxyurea-based HDAC inhibitors revealed that bulky alkyl substituents on the cap group increased their potency. nih.gov

Table 1: Impact of Structural Modifications on HDAC Inhibitory Activity

Modification Area Structural Change Effect on HDAC Inhibition
Zinc-Binding Group Presence of hydroxamic acid Crucial for potent inhibitory activity. nih.gov
Linker Modification at C5 position of SAHA Alters isoform selectivity towards HDAC6/8. nih.gov
Linker Optimal length of five carbons Enhances selective HDAC6 potency. nih.gov
Cap Group Bulky alkyl substituents Increases potency of alkoxyurea-based inhibitors. nih.gov
Cap Group 4-quinolyl group Shows better HDAC8 inhibition than biphenyl (B1667301) or benzyl (B1604629) groups. documentsdelivered.com

Investigations of Isoform Selectivity

The development of isoform-selective HDAC inhibitors is a key area of research, as it may lead to more targeted therapies with fewer side effects. nih.gov N-hydroxyhexanamide derivatives have been instrumental in these investigations.

Studies have shown that even small structural changes can significantly influence which HDAC isoforms are inhibited. For example, C5-modified SAHA analogs demonstrated dual selectivity for HDAC6 and HDAC8 over other class I HDACs (HDAC1, 2, and 3). nih.gov In another study, a series of tetrahydro-β-carboline derivatives containing a 6-amino-N-hydroxyhexanamide moiety showed potent inhibition of HDAC1, with one compound, 13d, also potently inhibiting HDAC2, HDAC3, and HDAC6, but showing no activity against HDAC4, 5, 7, 8, and 9. rsc.org

Furthermore, research on 1-benzhydryl-piperazine derivatives revealed that compounds with an aliphatic linker of five carbons were selective for HDAC6. nih.gov A different study on alkoxyamide-based hydroxamates identified a compound, 19i (LMK235), with a novel selectivity profile, showing nanomolar inhibition of HDAC4 and HDAC5.

Table 2: Isoform Selectivity of Selected N-Hydroxyhexanamide Derivatives

Compound/Derivative Class Selective for HDAC Isoform(s) Reference
C5-modified SAHA analogs HDAC6, HDAC8 nih.gov
Tetrahydro-β-carboline derivative 13d HDAC1, HDAC2, HDAC3, HDAC6 rsc.org
1-benzhydryl-piperazine derivatives (n=5 linker) HDAC6 nih.gov
Alkoxyamide-based hydroxamate 19i (LMK235) HDAC4, HDAC5
Alkoxyurea-based inhibitors General (not specified) nih.gov
Pyrido[3,2-d]pyrimidine derivatives General (not specified) mdpi.com
Tacrine-hydroxamate derivatives General (not specified) researchgate.net

Polypharmacological Approaches in HDAC Inhibition

Polypharmacology, the design of single molecules that can interact with multiple targets, is an emerging strategy in drug discovery. researchgate.net This approach is being applied to HDAC inhibitors to enhance their therapeutic efficacy and overcome drug resistance. researchgate.net

Several studies have explored the development of dual-target inhibitors that combine HDAC inhibition with the modulation of other cancer-related targets. For instance, researchers have designed and synthesized dual inhibitors of BRAF and HDACs, with one compound, 14b, showing potent activity against BRAF, HDAC1, and HDAC6. frontiersin.org Another approach has been the creation of dual PI3K/HDAC inhibitors, where an HDAC pharmacophore was incorporated into a PI3K inhibitor. nih.gov Similarly, dual inhibitors targeting both cyclin-dependent kinases (CDKs) and HDACs have been developed. acs.org

In the context of Alzheimer's disease, the polypharmacological potential of HDAC inhibitors is being investigated by targeting enzymes like gamma-secretase, acetylcholinesterase, and butyrylcholinesterase. nanobioletters.com

Modulation of Other Enzyme Systems

While HDAC inhibition is a primary focus, N-hydroxyhexanamide and related hydroxamate compounds also interact with other enzyme systems, demonstrating a broader biochemical profile.

Lipoxygenase (LOX) Inhibitory Profiles of Related Hydroxamates

Hydroxamic acids have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govbenthamdirect.com The hydroxamic acid functionality is a key feature for this inhibitory activity. nih.gov

Structure-activity relationship studies have shown that factors like hydrophobicity and aryl substitution influence the potency of these inhibitors. nih.gov However, a significant challenge with many hydroxamate-based LOX inhibitors is their rapid metabolism in vivo to inactive carboxylic acids. nih.govacs.org To address this, researchers have found that 2-arylpropionohydroxamic acids are more resistant to metabolic hydrolysis, leading to the development of orally active LOX inhibitors. nih.gov

Cholinesterase and Gamma Secretase Modulation in Disease Contexts

In the context of neurodegenerative diseases like Alzheimer's, the modulation of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and gamma-secretase is a key therapeutic strategy. nih.govnih.gov

Acetylcholinesterase inhibitors are used to manage the symptoms of Alzheimer's disease. nih.gov Interestingly, some tacrine-hydroxamate derivatives have been developed as multi-target-directed ligands, exhibiting inhibitory activities against both cholinesterases and HDACs. researchgate.net This dual activity could offer a more comprehensive therapeutic approach.

Gamma-secretase is an enzyme complex involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov While direct inhibition of gamma-secretase has raised safety concerns due to its role in other signaling pathways, compounds that modulate its activity without complete inhibition are being explored. nih.gov Research has repurposed HDAC inhibitors to target gamma-secretase, along with cholinesterases, in computational studies aimed at identifying new treatments for Alzheimer's disease. nanobioletters.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological efficacy of N-hydroxyhexanamide compounds as enzyme inhibitors is profoundly influenced by their molecular architecture. Structure-activity relationship (SAR) studies, which systematically investigate the impact of chemical modifications on biological activity, have been instrumental in elucidating the key structural features required for potent enzyme inhibition. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are altered, followed by the evaluation of their inhibitory effects on target enzymes. The insights gained from SAR studies are crucial for the rational design of more potent and selective inhibitors.

The inhibitory potential of N-hydroxyhexanamide derivatives is not solely dependent on the hydroxamic acid functional group, which is a well-established zinc-binding group in the active site of many metalloenzymes. ontosight.ai The various substituents attached to the hexanamide (B146200) scaffold also play a critical role in modulating the compound's affinity and selectivity for its target enzyme.

Research into various classes of hydroxamic acid inhibitors has revealed several general principles regarding the influence of substituent patterns:

Alkyl Chain Length: In some instances, the length of the alkyl chain can significantly impact inhibitory activity. For example, in a series of oxazolidinone hydroxamic acid derivatives designed as 5-lipoxygenase (5-LO) inhibitors, increasing the alkyl chain length on the hydroxamic acid moiety was found to enhance activity. tandfonline.comresearchgate.net Specifically, a derivative with a heptanoyl moiety on the hydroxamate nitrogen showed potency comparable to the well-known 5-LO inhibitor, zileuton. tandfonline.com

Aromatic and Heterocyclic Substituents: The nature and position of aromatic or heterocyclic rings on the inhibitor backbone are critical determinants of potency. In studies on quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors, it was consistently found that 5-substituted quinazolinones were more potent than their 4-substituted counterparts for both PI3K and HDAC enzyme inhibition. nih.gov Furthermore, the type of linker connecting the quinazolinone to the hydroxamic acid influenced activity, with amino-alkyl heterocycle linkers like 3-(methylamino)pyridine and 2-(methylamino)thiazole showing good inhibition, while an alkyl-amino furan (B31954) linker resulted in a loss of potency. nih.gov

Terminal Substituent Groups: The groups at the terminus of the molecule, away from the hydroxamic acid, can also have a profound effect on activity. In a series of oxazolidinone hydroxamic acid derivatives, those containing a morpholinyl group were found to be more active than derivatives containing an N-acetyl-piperizinyl group. tandfonline.comresearchgate.net This suggests that the terminal group's size, shape, and electronic properties can influence interactions with the enzyme surface, even at a distance from the active site.

Hydrophobic and Steric Properties: Quantitative structure-activity relationship (QSAR) studies on hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors have highlighted that the anticancer activity of these compounds is largely controlled by their hydrophobic and steric properties. researchgate.net This indicates that for effective inhibition, the substituents must provide a complementary fit to the enzyme's binding pocket, optimizing hydrophobic and van der Waals interactions.

The following interactive table summarizes key findings from SAR studies on various N-hydroxyhexanamide and related hydroxamic acid derivatives.

Compound SeriesEnzyme TargetKey Structural VariationObserved Effect on InhibitionReference
Oxazolidinone hydroxamic acids5-Lipoxygenase (5-LO)Increasing alkyl chain length on hydroxamic acidEnhanced activity tandfonline.comresearchgate.net
Oxazolidinone hydroxamic acids5-Lipoxygenase (5-LO)Morpholinyl vs. N-acetyl-piperizinyl terminal groupMorpholinyl derivatives were more active tandfonline.comresearchgate.net
Quinazolin-4-one hydroxamic acidsPI3K/HDAC5-substituted vs. 4-substituted quinazolinone5-substituted derivatives were more potent nih.gov
Sulfonamide hydroxamic acidsHistone Deacetylase (HDAC)Hydrophobic and steric properties of substituentsControlled anticancer activity researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. acs.org For chiral compounds like 2-amino-N-hydroxyhexanamide, which possess one or more stereocenters, the specific spatial orientation of functional groups can have a dramatic impact on their biological activity. nih.gov Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity when interacting with substrates and inhibitors. helsinki.fi

The differential effects of stereoisomers on biological activity can be attributed to several factors:

Complementary Binding: The active site of an enzyme has a specific three-dimensional topography. One stereoisomer of an inhibitor may fit snugly into this site, allowing for optimal interactions with key amino acid residues, while the other isomer may fit poorly or be unable to bind at all.

Orientation of Key Functional Groups: The precise orientation of essential functional groups, such as the hydroxamic acid or the amino group in this compound, is critical for their interaction with the enzyme. A change in stereochemistry can alter this orientation, leading to a loss of key binding interactions.

Stereoselective Uptake: The transport of molecules across cell membranes can be mediated by stereospecific protein transporters. nih.gov As a result, one stereoisomer may be preferentially taken up into the cell, leading to a higher intracellular concentration and greater biological effect. nih.gov

A notable example of stereospecificity comes from studies on amino acid hydroxamates as inhibitors of aminopeptidases. Research has shown that for some aminopeptidases, the D isomers of amino acid hydroxamates are significantly more potent inhibitors than the corresponding L isomers. nih.gov For instance, D-leucine hydroxamic acid and D-valine hydroxamic acid were found to be more effective inhibitors of cytosolic leucine (B10760876) aminopeptidase (B13392206) and Aeromonas aminopeptidase than their L-enantiomers. nih.gov Conversely, for swine kidney microsomal aminopeptidase, the L isomers were the more potent inhibitors. nih.gov

In another study focusing on the nature-inspired compound 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that the biological activity is highly dependent on the stereochemistry, which may influence both target binding and cellular uptake. nih.gov

The following interactive table highlights the stereochemical effects observed in studies of amino acid hydroxamates and related compounds.

CompoundEnzyme/OrganismStereoisomers ComparedObserved Difference in ActivityReference
Leucine hydroxamic acidCytosolic leucine aminopeptidaseD vs. LD isomer was a more potent inhibitor nih.gov
Valine hydroxamic acidCytosolic leucine aminopeptidaseD vs. LD isomer was a more potent inhibitor nih.gov
Leucine hydroxamic acidSwine kidney microsomal aminopeptidaseD vs. LL isomer was a more potent inhibitor nih.gov
3-Br-acivicin and derivativesPlasmodium falciparum(5S, αS) vs. other isomersOnly (5S, αS) isomers showed significant activity nih.gov

Computational and Theoretical Investigations of N Hydroxyhexanamide Chemical Space

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For N-hydroxyhexanamide derivatives, these studies are crucial for understanding how they might interact with biological targets, such as enzymes.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. f1000research.comfrontiersin.org This technique is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. frontiersin.org

In the context of N-hydroxyhexanamide derivatives, docking studies have been extensively used to investigate their potential as inhibitors of enzymes like Histone Deacetylases (HDACs). f1000research.commdpi.com For instance, a study involving hybrid molecules of benzothiazole (B30560) and hydroxamic acid, including a 6-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxyhexanamide structure, employed molecular docking to predict binding affinities with HDAC8 (PDB ID: 1T69). f1000research.com The results, expressed as a docking score (ΔG in kcal/mol), indicated strong binding potential, with some derivatives showing lower (more favorable) binding energies than the known inhibitor SAHA (Vorinostat). f1000research.com The interactions typically involve the hydroxamic acid group chelating the zinc ion in the enzyme's active site, a hallmark of many HDAC inhibitors. mdpi.com Additionally, hydrogen bonds and aromatic interactions with key amino acid residues like tyrosine, histidine, and phenylalanine often contribute to the stability of the ligand-enzyme complex. mdpi.com

To provide a clearer picture of these binding affinities, the following interactive table summarizes docking scores for several N-hydroxyhexanamide derivatives against the HDAC8 enzyme.

CompoundTarget EnzymeDocking Score (ΔG, kcal/mol)Reference CompoundReference Score (ΔG, kcal/mol)
6-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxyhexanamide and related hybrids (2A-E)HDAC8-6.322 to -9.460SAHA-5.375
(S)-6-(2-(1-((9H-Purin-6-yl)amino)propyl)quinazolin-4-yl)-N-hydroxyhexanamide (10b)HDACsNot specified------
Pyrrolo[3,4-c]pyrrole (B14788784) N-hydroxyhexanamide derivative (9c)HDACsBest of series------

Table 1: Predicted binding affinities from molecular docking studies of N-hydroxyhexanamide derivatives. f1000research.comnih.govscielo.org.mx

These studies demonstrate that modifications to the linker and cap group of the N-hydroxyhexanamide scaffold can significantly influence binding affinity, providing a rational basis for designing more potent and selective inhibitors. f1000research.comnih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex, revealing its stability and behavior over time in a simulated physiological environment. chemmethod.com MD simulations are used to assess the reliability of docking poses and understand the flexibility of both the ligand and the protein's active site. mdpi.comchemmethod.com

In studies of enzyme inhibitors, MD simulations can confirm that the key interactions predicted by docking are maintained throughout the simulation period. nih.gov Researchers analyze metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex; a stable RMSD below 2-3 Å suggests that the binding mode is likely stable. mdpi.commdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein, such as loops or terminal ends. chemmethod.com These simulations can reveal the role of water molecules in mediating interactions and provide a more comprehensive understanding of the thermodynamic driving forces behind ligand binding. nih.gov For example, simulations of various inhibitors with enzymes like aromatase (CYP19A1) have been used to explore the most probable binding modes and the stability of the resulting complexes. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Quantum Chemical Characterization

Quantum chemistry methods provide a deeper understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. These calculations are fundamental to characterizing the intrinsic properties of compounds like 2-amino-N-hydroxyhexanamide.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. nih.govnih.gov DFT is employed to optimize molecular geometries, predict vibrational frequencies (which can be compared with experimental IR spectra), and calculate NMR chemical shifts. nih.gov

For N-hydroxyhexanamide derivatives and related structures, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311+G(d,p), are standard practice. nih.govmdpi.comresearchgate.net These calculations help confirm the three-dimensional structure of newly synthesized compounds and provide insights into their stability. nih.govnih.gov For example, in a study of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives, which includes an N-hydroxyhexanamide variant (9c), DFT calculations were performed to assess the binding properties and rationalize the capability of the new drugs to interact with the histone active site. scielo.org.mx Similarly, DFT has been used to support the characterization of hydrazone derivatives, where theoretical and experimental NMR results were found to be in good agreement. nih.gov

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and shape of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. scirp.org

HOMO : Represents the ability to donate an electron. Regions of a molecule with high HOMO density are susceptible to electrophilic attack. uchile.cl

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. uchile.cl

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. nih.gov A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. scirp.org This map helps predict sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netscirp.org For example, in N-hydroxyhexanamide, the oxygen and nitrogen atoms of the hydroxamic acid group would be expected to show negative electrostatic potential, making them key sites for interacting with positive centers, like the zinc ion in an enzyme active site. nanobioletters.com

Theoretical ParameterDescriptionRelevance to N-Hydroxyhexanamide Chemical Space
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.Indicates the molecule's capacity to donate electrons, crucial for interactions with electron-deficient sites in biological targets. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.Indicates the molecule's capacity to accept electrons, important for binding to electron-rich residues. nih.gov
HOMO-LUMO Gap (ΔE) The energy difference between LUMO and HOMO.A key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
MEP Map A 3D plot of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions like H-bonds. scirp.org

Table 2: Key parameters from quantum chemical analyses and their significance.

Density Functional Theory (DFT) Applications

In Silico Approaches for Activity Prediction

In silico tools are frequently used in the early stages of drug discovery to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), potential toxicity, and biological activity. frontiersin.orgnih.gov These predictions help filter out compounds with unfavorable characteristics, saving time and resources. nih.gov

Web-based servers and software like SwissADME and QikProp are commonly used to calculate physicochemical properties and predict drug-likeness based on rules like Lipinski's Rule of Five. f1000research.comfrontiersin.org For a series of benzothiazole-hydroxamic acid hybrids, the SwissADME server was used to predict ADME properties, showing that the compounds did not violate Lipinski's rule and were predicted to have low passive oral absorption. f1000research.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful technique that correlates the physicochemical properties (descriptors) of a series of compounds with their biological activities to build a mathematical model. researchgate.netnih.gov This model can then be used to predict the activity of new, unsynthesized compounds. nih.gov For example, 3D-QSAR models like CoMFA and CoMSIA have been successfully generated for various enzyme inhibitors to predict their inhibitory activities. nih.gov These in silico predictions provide valuable guidance for optimizing lead compounds to enhance their efficacy and pharmacokinetic profiles. nih.gov

Theoretical Assessment of Biological Activity and Molecular Descriptors

The biological activity of this compound and related compounds is frequently assessed using computational methods that predict their interactions with biological targets. A primary focus of this theoretical work is on its potential as a histone deacetylase (HDAC) inhibitor. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, crucial for chelating the Zn²⁺ ion within the active site of HDAC enzymes. jmcs.org.mxscielo.org.mxresearchgate.net Theoretical and experimental studies on analogous hydroxamic acids confirm that this interaction is fundamental to their biological activity. jmcs.org.mxscielo.org.mx

Computational characterization often involves molecular docking simulations and density functional theory (DFT) calculations. jmcs.org.mxscielo.org.mx Docking studies are used to predict the binding affinity and orientation of the molecule within the catalytic pocket of various HDAC isoforms. jmcs.org.mx For instance, in studies of similar compounds, the hydroxamic group consistently appears in close proximity to the zinc cofactor, which is considered the most significant interaction for inhibitory function. jmcs.org.mxscielo.org.mx

DFT is employed to calculate quantum chemical descriptors that help rationalize the molecule's reactivity and interaction capabilities. jmcs.org.mxresearchgate.net These descriptors provide insight into the electronic properties of the molecule, which govern its ability to engage in the electrostatic and coordination bonds necessary for potent enzyme inhibition.

A variety of molecular descriptors for this compound have been calculated and are available through public databases. nih.gov These descriptors quantify the physicochemical properties of the molecule, which are essential inputs for computational models of biological activity.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C₆H₁₄N₂O₂ PubChem nih.gov
Molecular Weight 146.19 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
XLogP3-AA (LogP) -1.7 PubChem nih.gov
Hydrogen Bond Donor Count 4 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 5 PubChem nih.gov
Exact Mass 146.105527694 Da PubChem nih.gov
Topological Polar Surface Area 75.4 Ų PubChem nih.gov
Heavy Atom Count 10 PubChem nih.gov

| Complexity | 106 | PubChem nih.gov |

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds in the hydroxamic acid class, QSAR studies aim to predict inhibitory potency based on calculated molecular descriptors.

While a specific QSAR model exclusively for this compound was not detailed in the surveyed literature, research on analogous structures, such as 2-amino-N-benzylacetamide derivatives, provides a framework for the approach. researchgate.net In such studies, molecular geometries are first optimized using quantum chemical methods like DFT. researchgate.net Subsequently, a range of molecular descriptors are calculated from these optimized structures. These can include:

Electronic Descriptors: Mulliken charges, electrostatic potential, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Topological and Steric Descriptors: Molecular dipole moment, ovality, and other shape-based parameters. researchgate.net

These descriptors are then used as variables in statistical models to predict the biological activity, often expressed as the logarithm of the half-maximal inhibitory concentration (IC₅₀). researchgate.net For example, a QSAR model for anticonvulsant acetamides found that inhibitor efficiency correlated with descriptors like the Muliken charge, the electrostatic potential difference on specific atoms, and HOMO energy. researchgate.net This type of modeling allows for the virtual screening of new derivatives and the rational design of more potent inhibitors by identifying the key structural features that enhance biological activity.

Conformational Analysis and Stereochemical Influences

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation and stereochemistry. Conformational analysis investigates the different spatial arrangements of atoms that the molecule can adopt due to rotation around its single bonds. The ability to adopt a specific low-energy conformation that is complementary to the shape of an enzyme's active site is critical for effective binding and inhibition. jmcs.org.mxscielo.org.mx

The core structure of this compound features a chiral center at the second carbon (C2), the alpha-carbon to the carbonyl group. This means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (S)-2-amino-N-hydroxyhexanamide and (R)-2-amino-N-hydroxyhexanamide.

Biological systems, particularly enzymes, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral substrate or inhibitor. The binding affinity and inhibitory potency of the (S) and (R) forms of this compound are therefore expected to be different. In the broader class of HDAC inhibitors, stereochemistry at the alpha-position is a well-established determinant of activity, with one enantiomer typically showing significantly higher potency than the other.

Crystallographic studies of related aliphatic hydroxamic acids, such as N-hydroxyhexanamide, have provided precise data on their solid-state conformations and intermolecular packing, which helps in understanding how these molecules arrange themselves and interact. researchgate.net This structural information is invaluable for validating and refining computational models used to predict the binding conformations of these inhibitors within their biological targets.

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Other Names
This compound -
Suberoylanilide hydroxamic acid SAHA, Vorinostat
N-hydroxyhexanamide HA6

Advanced Analytical Methods in the Characterization of N Hydroxyhexanamide Compounds

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic methods are fundamental in elucidating the structural features and interaction dynamics of N-hydroxyhexanamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. In the context of N-hydroxyhexanamide derivatives, both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecular framework. researchgate.netmsu.edu For instance, in a study of N-hydroxyhexanamide, ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), providing specific chemical shifts (δ) and assignments for the various protons and carbons within the molecule. researchgate.net

The chemical environment of each nucleus influences its resonance frequency, allowing for the identification of different functional groups and their connectivity. For example, the protons on the alkyl chain of N-hydroxyhexanamide will exhibit characteristic chemical shifts and splitting patterns due to coupling with adjacent protons. msu.edu The presence of the N-hydroxyamide group introduces distinct signals, such as the downfield resonance of the hydroxyl proton, which can be observed around δ 14.5, especially when involved in hydrogen bonding. msu.edu The rate of tautomeric interconversion between the keto and enol forms of hydroxamic acids can also be studied using NMR; slow interconversion on the NMR timescale results in distinct signals for each tautomer. msu.edu

Table 1: Representative NMR Data for N-Hydroxyhexanamide Compounds

Nucleus Compound Solvent Chemical Shift (δ) Assignment
¹H N-hydroxyhexanamide DMSO-d₆ Varies Alkyl chain, N-H, O-H protons
¹³C N-hydroxyhexanamide DMSO-d₆ 166.7, 20.0 ppm Carbonyl, Alkyl carbons
¹H Enol tautomer of a related compound - ~14.5 ppm Hydrogen-bonded hydroxyl proton

This table is generated based on available data for N-hydroxyhexanamide and related structures. Specific values for 2-amino-N-hydroxyhexanamide may vary.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. figshare.com For N-hydroxyhexanamide compounds, FT-IR spectra reveal characteristic vibrational frequencies. mdpi.com

Key vibrational bands include:

O-H Stretching: A broad absorption band typically appears in the 3400-3500 cm⁻¹ region, indicative of the hydroxyl group.

N-H Stretching: For compounds like this compound, the N-H stretching vibrations of the primary amine and the amide group appear around 3000-3200 cm⁻¹.

C-H Stretching: Vibrations from the methylene (B1212753) groups of the hexyl chain are observed around 2900-3000 cm⁻¹.

C=O Stretching: The amide carbonyl group produces a strong absorption band in the 1600-1650 cm⁻¹ range. mdpi.com

C-N Stretching: This vibration can be observed around 1636 cm⁻¹. mdpi.comresearchgate.net

(-CH₂)₅ Vibration: A characteristic band for the hexyl chain can be found around 704 cm⁻¹. mdpi.com

In a study involving a resin modified with 6-amino-N-hydroxyhexanamide (D851-6-AHHA), FT-IR was used to confirm the successful grafting of the functional group onto the resin matrix. mdpi.com Shifts in the positions of these bands upon metal chelation can also be monitored to understand the coordination chemistry. mdpi.com For example, after adsorbing Cr(III) and Pb(II), the C=O band of the D851-6-AHHA resin shifted to lower wavenumbers, while the O-H band shifted to higher wavenumbers, indicating the involvement of these groups in the binding. mdpi.com

Electronic (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. vscht.cz While simple alkyl N-hydroxyhexanamides may not show strong absorption in the near UV-Vis region, the introduction of chromophores or complexation with metal ions can lead to characteristic absorption bands. vscht.czoup.com UV-Vis spectroscopy is particularly useful for monitoring the formation of metal complexes with N-hydroxyhexanamide derivatives. oup.comresearchgate.net The appearance of new absorption bands or shifts in existing ones (bathochromic or hypsochromic shifts) can provide evidence of complex formation and information about the coordination environment. up.ac.za For instance, the complexation of diaminohydroxamic acids with various metal ions has been studied using UV-Vis spectrophotometry to understand their coordinating properties. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-saarland.dewikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. uni-saarland.demdpi.com

In the analysis of N-hydroxyhexanamide compounds, MS can confirm the molecular weight. scienceweb.uz The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Common fragmentation pathways for organic molecules include α-cleavage and McLafferty rearrangement. miamioh.edu For molecules with heteroatoms like oxygen and nitrogen, fragmentation is often initiated at these sites. msu.edu For example, in aliphatic amines, α-cleavage of an alkyl radical is a predominant fragmentation mode. miamioh.edu The presence of an odd or even molecular ion peak can indicate the presence or absence of nitrogen atoms according to the nitrogen rule. msu.edu

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com This level of accuracy is essential for confirming the identity of novel N-hydroxyhexanamide derivatives and for metabolic studies where small changes in molecular formula need to be detected. drug-dev.com

Table 2: Mass Spectrometry Data for a Hypothetical this compound

Technique Information Provided Expected m/z for [M+H]⁺
MS Molecular Weight Confirmation 147.11
HRMS Elemental Formula Determination C₆H₁₅N₂O₂⁺
MS/MS Structural Fragmentation Pattern Fragments corresponding to loss of H₂O, NH₃, CO, etc.

This table presents expected values for this compound. Actual experimental data may vary.

Solid-State Characterization Techniques

For N-hydroxyhexanamide compounds that exist as solids, techniques that probe the crystalline structure and surface morphology are employed.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. iastate.eduanton-paar.com By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom. iastate.edu

Studies on a series of N-hydroxyalkanamides, including N-hydroxyhexanamide (HA6), have utilized single-crystal XRD to reveal their crystal structures. researchgate.netmdpi.com It was found that N-hydroxyhexanamide crystallizes in the P2₁ space group. researchgate.netmdpi.com The crystal structure analysis showed that the alkyl chains are largely planar and that there is a notable offset angle of approximately 40 degrees between the alkyl chain and the N-hydroxyacetamide plane. This arrangement is thought to be a balance between steric effects and the optimization of hydrogen bonding. Related compounds have been shown to form hydrogen-bonded sheets that stack via van der Waals forces. XRD analysis of a resin modified with 6-amino-N-hydroxyhexanamide before and after metal ion adsorption showed changes in the crystalline structure, indicating the interaction between the resin and the metal ions. mdpi.com

Table 3: Crystallographic Data for N-hydroxyhexanamide (HA6)

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P2₁ researchgate.netmdpi.com

This table is based on published data for N-hydroxyhexanamide.

Surface Analysis (SEM, XPS) for Material Characterization

When N-hydroxyhexanamide compounds are incorporated into materials, such as resins for metal ion chelation, surface analysis techniques become critical for characterization. numberanalytics.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of a material. mdpi.comresearchgate.net In the study of the D851-6-AHHA resin, SEM images revealed that the surface of the modified resin was rougher and had a coral-like appearance with numerous pores compared to the original resin. mdpi.comresearchgate.net This increased surface area is beneficial for applications like adsorption. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. mdpi.comncku.edu.tw XPS was used to analyze the D851-6-AHHA resin before and after the adsorption of Cr(III) and Pb(II) ions. mdpi.com The analysis confirmed the successful grafting of the 6-amino-N-hydroxyhexanamide group by showing an increase in nitrogen and oxygen content. mdpi.com After metal adsorption, new peaks corresponding to Cr 2p and Pb 4f appeared in the XPS spectra, confirming the presence of the metals on the resin surface. mdpi.com Furthermore, shifts in the binding energies of the O 1s and N 1s peaks provided evidence for the chelation of the metal ions by the hydroxamic acid functional group. mdpi.com

Potentiometric Titration for Equilibria Determination

Potentiometric titration is a highly precise and widely used electroanalytical technique for determining the equilibrium constants of substances in solution. byjus.com This method is particularly valuable in characterizing the acid-base properties (protonation constants) of a compound and its interactions with metal ions (complex-formation constants). rsc.orgresearchcommons.org The procedure involves the stepwise addition of a titrant to a solution of the analyte while monitoring the change in electrochemical potential of a suitable electrode. byjus.comnih.gov The resulting titration curve, a plot of potential (or pH) versus the volume of added titrant, provides detailed information about the equilibria present in the solution. scispace.comsapub.org The inflection points on this curve correspond to the equivalence points, from which equilibrium constants like pKa values can be accurately calculated. sapub.orgdergipark.org.tr

In the study of N-hydroxyhexanamide compounds, potentiometric titration has been effectively employed to elucidate the complex-formation equilibria between ligands such as this compound (ahhe) and various metal ions in an aqueous environment. rsc.org Research conducted at 25°C and an ionic strength of 0.5 mol dm⁻³ KCl has successfully determined the protonation and complex-formation constants for this compound. rsc.org

Protonation Equilibria of this compound (ahhe)

The protonation constants of this compound, which correspond to the equilibria of the amino and hydroxamic acid functional groups, have been determined through potentiometric titration. These constants are crucial for understanding the charge state of the molecule at different pH values. The equilibria can be represented as:

H₂L⁺ ⇌ HL + H⁺ (for the -NH₃⁺ group)

HL ⇌ L⁻ + H⁺ (for the -NHOH group)

The study by Leporati (1988) determined the cumulative and stepwise protonation constants for ahhe. rsc.orgrsc.org The results, including the logarithmic values of the protonation constants (log K), are presented below.

Equilibrium Quotientlog βlog K
K₁H9.46 (± 0.01)9.46
K₂H17.07 (± 0.01)7.61

Table 1: Cumulative (log β) and Stepwise (log K) Protonation Constants of this compound (ahhe) at 25°C and I = 0.5 mol dm⁻³ KCl. Data sourced from Leporati (1988). rsc.org

Complex-Formation Equilibria with Divalent Metal Ions

Potentiometric studies have also provided detailed insights into the coordination chemistry of this compound with divalent metal ions, specifically cobalt(II), nickel(II), and copper(II). rsc.org The investigations revealed the formation of various mononuclear species, including [ML]⁺ and [ML₂], as well as hydroxo complexes. rsc.org In the case of copper(II), evidence for the formation of polynuclear species was also found. rsc.org

The stability of these metal complexes is quantified by their formation constants (log β), which were determined by analyzing the potentiometric titration data. These constants indicate the strength of the interaction between the metal ion and the ligand.

Metal Ionlog β [ML]⁺log β [ML₂]log β [M(OH)L]Polynuclear Species (for Cu²⁺ only)
Specieslog β
Co²⁺5.56 (± 0.02)9.92 (± 0.02)-2.91 (± 0.03)--
Ni²⁺6.97 (± 0.01)12.68 (± 0.02)-1.39 (± 0.04)--
Cu²⁺10.36 (± 0.01)18.52 (± 0.02)-[Cu₂H₋₁L₂]⁺16.29 (± 0.03)
[Cu₂H₋₂L₂]8.64 (± 0.04)

Table 2: Cumulative Formation Constants (log β) for the Complexes of this compound (ahhe) with Co(II), Ni(II), and Cu(II) at 25°C and I = 0.5 mol dm⁻³ KCl. Data sourced from Leporati (1988). rsc.org

The research findings indicate that all the studied metals form mononuclear complexes with this compound. rsc.org Furthermore, the formation of hydroxo complexes was observed for cobalt(II) and nickel(II). rsc.org The copper(II) system demonstrated more complex behavior, with the presence of polynuclear species being a notable feature. rsc.org The use of potentiometric titration was instrumental in identifying these species and quantifying their stability, providing a comprehensive picture of the coordination behavior of this compound in aqueous solutions. rsc.org

Future Research Trajectories and Broader Impact

Rational Design of Next-Generation N-Hydroxyhexanamide Analogs

The rational design of new chemical entities based on a parent scaffold is a cornerstone of modern drug discovery and materials engineering. For N-hydroxyhexanamide derivatives, this process involves the systematic modification of their molecular structure to enhance desired properties, such as target specificity, efficacy, and stability. A primary area of focus is in the development of selective histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents. nih.gov

The classical pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid moiety), a linker region (the hexanamide (B146200) backbone), and a "cap" group that interacts with the surface of the enzyme. nih.gov Rational design strategies focus on modifying the linker and cap groups to achieve selectivity for specific HDAC isoforms. For instance, creating derivatives with branching elements or substituting aromatic moieties can significantly increase selectivity for HDAC6 over other classes of HDACs. mdpi.com The crystal structure of target enzymes like HDAC2 provides a detailed blueprint of the active site, allowing for computer-aided design of inhibitors that form optimal interactions. nih.gov

Future research will likely pursue the development of dual-function inhibitors, such as molecules that can concurrently inhibit both HDACs and other key cellular targets like Janus kinases (JAKs) or vascular endothelial growth factor receptors (VEGFRs). mdpi.com By merging scaffolds of known inhibitors, researchers aim to create hybrid molecules with enhanced therapeutic profiles. nih.gov The synthesis of analogs with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, is another critical trajectory for treating neurological disorders. mdpi.com

Table 1: Examples of N-Hydroxyhexanamide Analogs and Derivatives in Research

Compound/Analog Class Structural Modification/Feature Target/Application Focus Citation
Pyrrole-based N-hydroxyhexanamide Incorporation of a pyrrole (B145914) ring as the linker unit. Anticancer activity, HDAC1 and HDAC6 inhibition. researchgate.net
Nexurastat Contains a "Y-shaped" branching element near the zinc-binding group. High selectivity for HDAC6 inhibition. mdpi.com
JAK/HDAC Dual Inhibitors Phenyl or pyridine (B92270) substitutions on a pyrazolyl-N-hydroxyhexanamide core. Increased selectivity for HDAC6 and anti-tumor properties. mdpi.com
6-[(2-fluoren-9-ylideneacetyl)amino]-N-hydroxyhexanamide Features a fluorene-based cap group. HDAC2 inhibition. nih.gov

Interdisciplinary Research in Material Science and Biochemistry

The chemical functionalities of 2-amino-N-hydroxyhexanamide—specifically the hydroxamic acid and amino groups—offer a rich platform for interdisciplinary research that bridges biochemistry and material science. smolecule.com The core chemical property that drives its biological activity, the ability to chelate metal ions, is the same property that makes it highly valuable in materials applications. acs.org

In biochemistry, the hydroxamic acid moiety is well-established as an excellent chelator of zinc ions found in the active sites of metalloenzymes, leading to their inhibition. ontosight.ai This is the basis for its application as an HDAC inhibitor in cancer research. mdpi.com The amino group provides an additional site for interaction or can be used to modify the molecule's solubility and transport properties.

In material science, these same functional groups are exploited for different ends. Hydroxamic acids are used to create functional polymers and resins with a high affinity for a variety of metal ions. acs.orgresearchgate.net Research has demonstrated that a novel chelating resin synthesized by grafting 6-amino-N-hydroxyhexanamide onto a polymer backbone is remarkably effective at adsorbing and removing heavy metal ions like chromium (Cr(III)) and lead (Pb(II)) from water. mdpi.comresearcher.life The mechanism involves the formation of stable, multi-element ring structures between the hydroxamic acid groups and the metal ions. researcher.life This opens avenues for developing advanced materials for environmental remediation and the separation and recovery of valuable metals. acs.orgmdpi.com

Future interdisciplinary work could involve designing "smart" materials that combine biological function with material utility. For example, a polymer matrix functionalized with N-hydroxyhexanamide derivatives could be designed for the controlled release of the active molecule or for use in biocompatible coatings and drug delivery systems. smolecule.comresearchgate.net

Table 2: Adsorption Capacity of a 6-Amino-N-hydroxyhexanamide-Modified Resin

Resin Type Heavy Metal Ion Adsorption Capacity (mg/g) Citation
D851-6-AHHA Cr(III) 97.84 mdpi.comresearcher.life
D851-6-AHHA Pb(II) 615.81

Data from static adsorption experiments on D851-6-AHHA, a novel resin synthesized by grafting 6-amino-N-hydroxyhexanamide (6-AHHA) onto a D851 resin matrix. mdpi.comresearcher.life

Advancements in Predictive Modeling for Complex Biological Systems

Understanding the full impact of a compound like this compound within a living organism requires moving beyond simple target interactions to a systems-level perspective. Advancements in computational and predictive modeling are crucial for simulating and analyzing the compound's behavior in complex biological systems. plos.org

Predictive modeling integrates diverse datasets, including 'omics' data, with mathematical, machine learning, and artificial intelligence approaches to create comprehensive models of biological processes. unl.edu These models can simulate both toxicokinetics (how a substance is absorbed, distributed, metabolized, and eliminated) and toxicodynamics (the molecular and cellular mechanisms underlying its effects). scitechnol.com By combining these two aspects, scientists can create a more integrated and accurate forecast of a compound's potential biological activity and toxicity. scitechnol.com

For N-hydroxyhexanamide derivatives, predictive models can be used to:

Simulate Target Engagement: Model the dynamic interactions between the inhibitor and its target enzymes (e.g., HDACs) within a cellular context. plos.org

Analyze Network Effects: Predict how the inhibition of a specific target will ripple through complex signaling pathways, such as those controlling cell fate, proliferation, and metabolism. plos.org

Hypothesize Novel Interactions: Identify potential off-target effects or previously unknown mechanisms of action by analyzing the compound's predicted impact on the entire biological system. unl.edu

Optimize Therapeutic Strategies: Use dynamic models to explore different scenarios and refine strategies for using the compound effectively.

The development of mechanistic dynamic models, often composed of deterministic nonlinear ordinary differential equations, allows researchers to quantitatively understand intricate biological behaviors that would be difficult to assess through experimentation alone. arxiv.org As these computational tools become more sophisticated, they will play an increasingly important role in guiding the rational design of new N-hydroxyhexanamide analogs and in predicting their broader biological impact, ultimately accelerating their journey from the laboratory to real-world applications. unl.edu

Q & A

Q. How can researchers identify and characterize degradation products of this compound under oxidative stress?

  • Methodological Answer : Expose the compound to H2_2O2_2 or UV light and analyze products via:
  • GC-MS : Identify volatile degradation byproducts (e.g., hexanoic acid derivatives) .
  • High-Resolution LC-MS : Detect non-volatile species like hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.